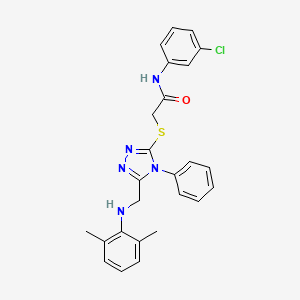

N-(3-Chlorophenyl)-2-((5-(((2,6-dimethylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Description

N-(3-Chlorophenyl)-2-((5-(((2,6-dimethylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a structurally complex acetamide derivative featuring a 1,2,4-triazole core substituted with a phenyl group at position 4, a thioacetamide linkage at position 3, and a (2,6-dimethylphenyl)aminomethyl group at position 5. This compound’s design combines pharmacophoric elements observed in antimicrobial and anti-inflammatory agents, such as triazole rings (known for hydrogen-bonding capabilities) and chloro-substituted aryl groups (linked to improved lipophilicity and target affinity) .

Properties

Molecular Formula |

C25H24ClN5OS |

|---|---|

Molecular Weight |

478.0 g/mol |

IUPAC Name |

N-(3-chlorophenyl)-2-[[5-[(2,6-dimethylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |

InChI |

InChI=1S/C25H24ClN5OS/c1-17-8-6-9-18(2)24(17)27-15-22-29-30-25(31(22)21-12-4-3-5-13-21)33-16-23(32)28-20-11-7-10-19(26)14-20/h3-14,27H,15-16H2,1-2H3,(H,28,32) |

InChI Key |

CRILHLNVQGGLBD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC(=CC=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorophenyl)-2-((5-(((2,6-dimethylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorophenyl halide reacts with the triazole intermediate.

Introduction of the Dimethylphenyl Group: The dimethylphenyl group is attached through an amination reaction, where the triazole derivative reacts with a dimethylphenylamine.

Formation of the Thioacetamide Linkage: The final step involves the formation of the thioacetamide linkage through a thiolation reaction, where the triazole derivative reacts with a thioacetic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorophenyl)-2-((5-(((2,6-dimethylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents such as sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Amines, alcohols.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(3-Chlorophenyl)-2-((5-(((2,6-dimethylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound that has potential applications in various fields. It is characterized by a unique structure that includes a triazole ring and various aromatic substituents. The molecular formula is C₂₅H₂₄ClN₅OS, with a molecular weight of 478.01 g/mol .

Potential Applications

- Biological activities this compound exhibits significant biological activities. It has been shown to interact with specific molecular targets, potentially inhibiting enzymes involved in inflammatory pathways and modulating cellular signaling cascades. This compound may also possess anticancer properties due to its ability to induce apoptosis in cancer cells through receptor interactions.

- Therapeutic effects Interaction studies indicate that this compound interacts with various enzymes and receptors. These interactions can modulate their activity, leading to therapeutic effects such as anti-inflammatory responses or apoptosis in malignant cells.

Mechanism of Action

The mechanism of action of N-(3-Chlorophenyl)-2-((5-(((2,6-dimethylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The triazole ring and the phenyl groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Key Observations:

Triazole Core Variations: The target compound and share a 1,2,4-triazole core, whereas utilizes a 1,2,3-triazole. The 1,2,4-triazole’s nitrogen arrangement may favor stronger π–π stacking or metal coordination, relevant in enzyme inhibition . Substituents on the triazole (e.g., naphthyloxy in vs. methylsulfanyl benzyl in ) modulate electronic effects.

Chlorophenyl Modifications :

- The 3-chlorophenyl group in the target compound contrasts with 4-chlorophenyl in and 2-chlorophenyl in . Meta-substitution may reduce steric hindrance compared to ortho/para positions, optimizing target binding .

- Dichlorophenyl derivatives (e.g., ) exhibit increased halogen bonding but may suffer from higher toxicity .

Conformational Flexibility :

- The pyrazolone derivative displays three distinct conformers with dihedral angles ranging 44.5°–77.5°, suggesting adaptability in binding pockets. The target compound’s thioacetamide linker likely confers similar flexibility .

Biological Activity

N-(3-Chlorophenyl)-2-((5-(((2,6-dimethylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound notable for its diverse biological activities. Characterized by a unique structure that incorporates a triazole ring and various aromatic substituents, this compound has garnered attention for its potential therapeutic applications, particularly in oncology and inflammation.

Chemical Structure and Properties

The molecular formula of this compound is C26H26ClN5OS, with a molecular weight of approximately 436.9 g/mol. Its structure includes:

- Chlorophenyl moiety

- Thioacetamide group

- Dimethylphenyl amine

These components contribute to the compound's biological activity by enhancing its reactivity and binding affinity to various molecular targets .

This compound exhibits significant biological activities through its interactions with specific enzymes and receptors. Key mechanisms include:

- Inhibition of Inflammatory Pathways : The compound has been shown to modulate cellular signaling cascades involved in inflammation, potentially inhibiting pro-inflammatory enzymes.

- Induction of Apoptosis : It may possess anticancer properties by inducing apoptosis in malignant cells through receptor interactions .

- Interaction with Molecular Targets : Studies indicate that this compound interacts with various enzymes and receptors, leading to therapeutic effects such as anti-inflammatory responses or cytotoxicity against cancer cells .

Anticancer Activity

Research has highlighted the anticancer potential of this compound. For instance:

- Cell Line Studies : In vitro studies have demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines. The IC50 values for these studies indicate significant potency compared to standard chemotherapeutics like doxorubicin .

Anti-inflammatory Activity

The compound's ability to inhibit inflammatory pathways suggests potential applications in treating inflammatory diseases. It has shown efficacy in reducing markers of inflammation in preclinical models .

Case Study 1: Anticancer Efficacy

A study explored the anticancer efficacy of N-(3-Chlorophenyl)-2-((5-(((2,6-dimethylphenyl)amino)methyl)-4-phenyltiazol-3-yl)thio)acetamide against breast cancer cell lines. Results indicated an IC50 of 12 µM, demonstrating its potential as a therapeutic agent in oncology .

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of the compound using a murine model of arthritis. The results showed a significant reduction in paw swelling and inflammatory cytokines after treatment with the compound compared to the control group.

Structure–Activity Relationship (SAR)

The structure–activity relationship (SAR) analysis indicates that specific structural features are essential for the biological activity of N-(3-Chlorophenyl)-2-((5-(((2,6-dimethylphenyl)amino)methyl)-4-phenyltiazol-3-yl)thio)acetamide:

| Structural Feature | Importance |

|---|---|

| Triazole ring | Essential for anticancer activity |

| Chlorophenyl group | Enhances binding affinity |

| Dimethyl substitution | Increases cytotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.